
N-(p-Tolylsulfonyl)hept-6-en-amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(p-Tolylsulfonyl)hept-6-en-amide is an organic compound with the molecular formula C14H19NO3S. It is characterized by the presence of a tolylsulfonyl group attached to a hept-6-en-amide backbone. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Tolylsulfonyl)hept-6-en-amide typically involves the reaction of hept-6-enoic acid with p-toluenesulfonamide under specific conditions. The reaction is often catalyzed by agents such as EDC-HCl (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond . The reaction is carried out in an inert atmosphere, usually under argon, to prevent any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or column chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N-(p-Tolylsulfonyl)hept-6-en-amide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3
Reduction: LiAlH4, NaBH4, H2/Ni
Substitution: Ammonia (NH3), primary and secondary amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides .
Aplicaciones Científicas De Investigación
N-(p-Tolylsulfonyl)hept-6-en-amide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(p-Tolylsulfonyl)hept-6-en-amide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in various biochemical pathways, modulating cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(p-Tolylsulfonyl)benzenesulfonamide
- N-(p-Tolylsulfonyl)phenylacetamide
- N-(p-Tolylsulfonyl)benzamide
Uniqueness
N-(p-Tolylsulfonyl)hept-6-en-amide is unique due to its hept-6-en-amide backbone, which provides distinct chemical properties compared to other similar compounds. This structural difference can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C14H19NO3S |
|---|---|
Peso molecular |
281.37 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)sulfonylhept-6-enamide |
InChI |
InChI=1S/C14H19NO3S/c1-3-4-5-6-7-14(16)15-19(17,18)13-10-8-12(2)9-11-13/h3,8-11H,1,4-7H2,2H3,(H,15,16) |
Clave InChI |
FIFBWDJFCWHAPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile](/img/structure/B12524169.png)
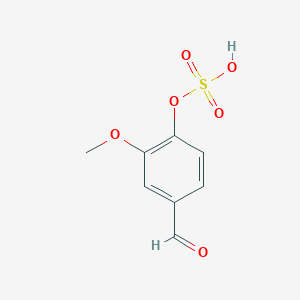


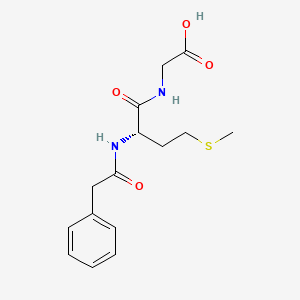
![(2-chloro-6H-thieno[2,3-b]pyrrol-5-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B12524201.png)
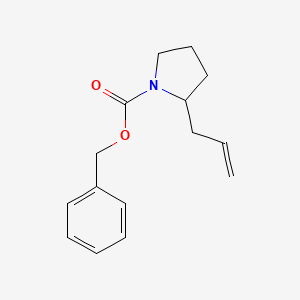
methanone](/img/structure/B12524230.png)
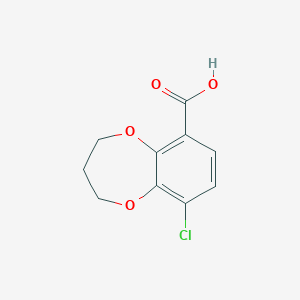
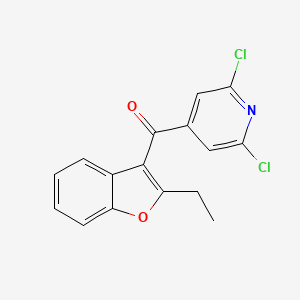

![1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B12524263.png)


